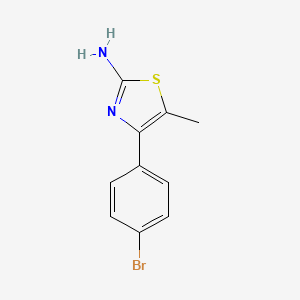

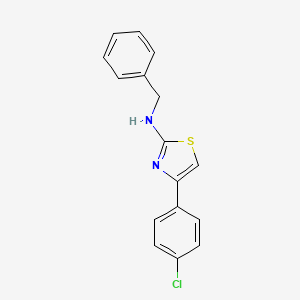

N-bencil-4-(4-clorofenil)-1,3-tiazol-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

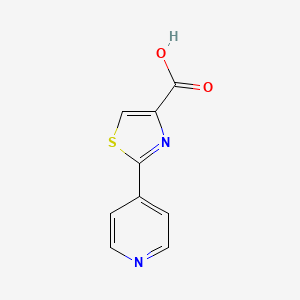

The compound n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is part of a broader class of substances that have garnered attention due to their unique structural and chemical properties. Thiazoles, in particular, are noted for their diverse chemical reactions and potential in various fields, including medicinal chemistry. The specific inclusion of a benzyl and a 4-chlorophenyl group in this compound suggests targeted modifications aimed at enhancing its reactivity or specificity for certain applications.

Synthesis Analysis

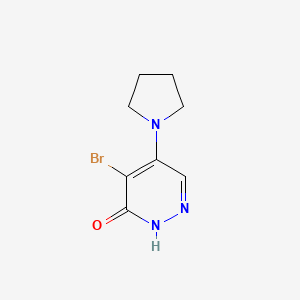

The synthesis of thiazole derivatives, including compounds similar to n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine, often involves multistep chemical processes. These processes can include the condensation of thioamides and α-haloketones or the cyclization of appropriately substituted thioureas with α-haloketones. The synthesis routes are designed to introduce specific substituents into the thiazole ring, thereby modulating the compound's physical and chemical properties for desired applications.

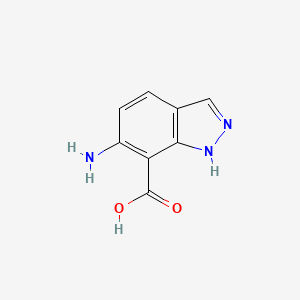

Molecular Structure Analysis

Thiazole derivatives are characterized by their five-membered ring containing both sulfur and nitrogen atoms. The presence of benzyl and chlorophenyl groups significantly influences the molecular geometry, electronic distribution, and overall stability of the molecule. Computational and spectroscopic studies, such as NMR and X-ray crystallography, can provide detailed insights into the molecular structure, revealing aspects like bond lengths, angles, and conformational preferences.

Chemical Reactions and Properties

Thiazole compounds exhibit a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, influenced by the electronic nature of the thiazole ring and its substituents. The benzyl and 4-chlorophenyl groups in n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine can further participate in reactions, providing a pathway to a wide range of derivatives with potentially valuable properties.

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and boiling point, are crucial for their practical applications. These properties are affected by the compound's molecular structure, particularly the nature and position of its substituents. For example, the presence of a benzyl group can increase hydrophobicity, affecting solubility in various solvents.

Chemical Properties Analysis

The chemical properties of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are key to its functionality. These properties are dictated by the electronic effects of the nitrogen and sulfur atoms in the thiazole ring and the influence of the benzyl and 4-chlorophenyl groups.

For further detailed exploration and more specific insights into the synthesis, structure, reactions, and properties of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine and related compounds, the following references from scientific research provide comprehensive information:

Aplicaciones Científicas De Investigación

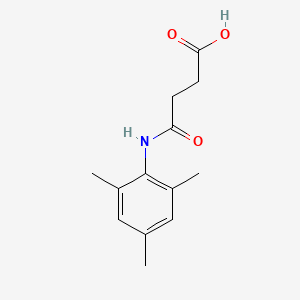

Síntesis de benzamidas

Este compuesto se puede usar en la síntesis de benzamidas . Las benzamidas se usan ampliamente en las industrias farmacéutica, papelera y del plástico, y también como producto intermedio en la síntesis de agentes terapéuticos . El proceso de síntesis implica la condensación directa de ácidos benzoicos y aminas bajo irradiación ultrasónica en presencia de un líquido iónico ácido de Lewis inmovilizado en tierra de diatomita .

Aplicaciones farmacéuticas

Las benzamidas, que se pueden sintetizar usando este compuesto, se encuentran en muchas moléculas de fármacos. Por ejemplo, están en las estructuras de compuestos farmacológicos potenciales como loperamida (un antidiarreico), acetaminofén (un analgésico), lidocaína (un anestésico local), atorvastatina (un fármaco reductor del colesterol), lisinopril (un inhibidor de la enzima convertidora de angiotensina), valsartán (un bloqueador de los receptores de angiotensina II), sorafenib y diltiazem (bloqueadores de los canales de calcio utilizados en el tratamiento de la angina y la hipertensión), y lipitor y vyvanse, que se han utilizado ampliamente para el tratamiento del cáncer, la hipercolesterolemia y la hiperactividad juvenil, respectivamente .

Aplicaciones industriales

Los compuestos amida, que se pueden sintetizar usando este compuesto, se usan ampliamente en industrias como el papel, el plástico y el caucho . También se usan como producto intermedio en la síntesis de agentes terapéuticos .

Aplicaciones agrícolas

Los compuestos amida, que se pueden sintetizar usando este compuesto, también se usan en áreas agrícolas .

Actividad antiplaquetaria

Los derivados de amida también muestran actividad antiplaquetaria . Estos compuestos generalmente se producen a partir de la reacción entre ácidos carboxílicos y aminas .

Actividad inhibidora de la neuraminidasa

Aunque hay información limitada disponible, hay algunas investigaciones que indican que compuestos similares pueden tener actividad inhibidora de la neuraminidasa . Esto podría hacerlos potencialmente útiles en el tratamiento de enfermedades como la influenza.

Safety and Hazards

Mecanismo De Acción

Target of Action

A similar compound, n-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides, has been reported to inhibit neuraminidase . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a potential target for antiviral drugs .

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitutions .

Biochemical Pathways

If the compound acts similarly to other neuraminidase inhibitors, it may prevent the release of progeny influenza virus from infected cells, thereby halting the spread of infection .

Result of Action

If it acts as a neuraminidase inhibitor, it could potentially prevent the spread of influenza virus within the host .

Propiedades

IUPAC Name |

N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDAIBUEPKCZLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353620 |

Source

|

| Record name | n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21344-81-0 |

Source

|

| Record name | n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride](/img/structure/B1269526.png)

![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)